![molecular formula C16H14ClN3O B3033807 7-(4-Chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide CAS No. 120450-23-9](/img/structure/B3033807.png)

7-(4-Chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide

Übersicht

Beschreibung

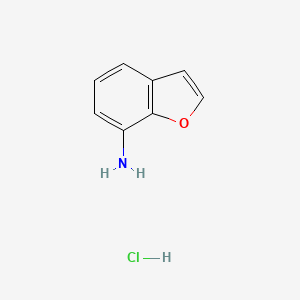

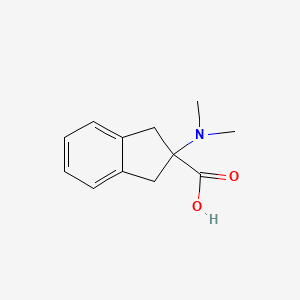

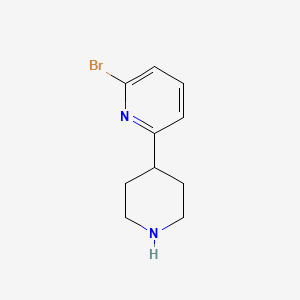

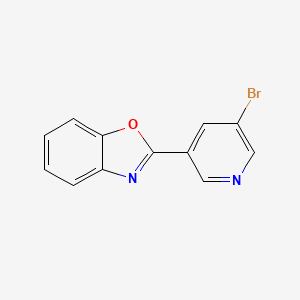

The compound "7-(4-Chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide" is a derivative of the pyrrolo[1,2-a]pyrimidine class, which is a fused bicyclic structure consisting of a pyrrole ring joined to a pyrimidine ring. The presence of a 4-chlorophenyl group and carboxamide functionality suggests potential biological activity, as similar structures have been studied for their antitumor and antimicrobial properties .

Synthesis Analysis

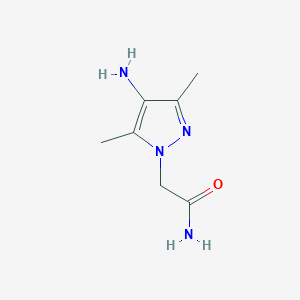

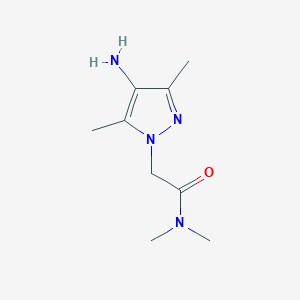

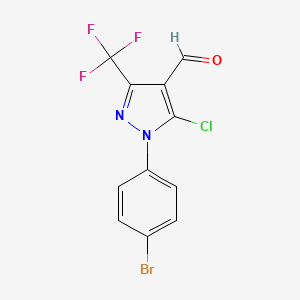

The synthesis of related pyrrolo[1,2-a]pyrimidine derivatives typically involves multi-step reactions starting from simpler precursors. For instance, the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides involves the preparation of a hydroxypyrazolo[1,5-a]pyrimidine intermediate, followed by chlorination and subsequent reaction with amines or alcohols to introduce various substituents . Similarly, the synthesis of triazolo[1,5-a]pyrimidin derivatives can be achieved through cyclization reactions in the presence of metal catalysts . Although the exact synthesis of the compound is not detailed, these methods provide insight into possible synthetic routes.

Molecular Structure Analysis

The molecular structure of pyrrolo[1,2-a]pyrimidine derivatives is characterized by the presence of substituents on the bicyclic core, which can influence the compound's properties and interactions. For example, the crystal structure of a related compound, N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, reveals that molecules can form dimers through hydrogen bonds and are further organized into layers by π-stacking interactions . These structural features are important for understanding the compound's behavior in a solid state.

Chemical Reactions Analysis

The reactivity of pyrrolo[1,2-a]pyrimidine derivatives can vary depending on the substituents present. For instance, reactions with diazomethane have been shown to yield cyclopropa derivatives or lead to ring transformations . The presence of a chlorophenyl group in the compound of interest suggests potential for further substitution reactions, such as Suzuki coupling, which could be utilized for structural modifications.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "7-(4-Chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide" are not provided, related compounds exhibit a range of properties based on their structure. For example, polyamides containing pyridyl moieties show good solubility in polar solvents and have been characterized by various spectroscopic methods . The antitubercular activity of some pyrimidine-5-carboxamide derivatives has been confirmed, and their interaction with biological targets has been studied through molecular docking . These findings suggest that the compound may also possess interesting biological properties and could be a candidate for further pharmacological studies.

Wissenschaftliche Forschungsanwendungen

Antitumor Activities

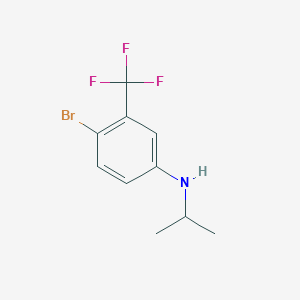

Research has demonstrated the potential of pyrrolopyrimidine derivatives in antitumor activities. For instance, a study synthesized 5-(4-chlorophenyl)-N,N-dimethyl-7-(trifluoromethyl) pyrazolo pyrimidine-3-carboxamide, which displayed notable antitumor activities, hinting at the possible applications of similar compounds in cancer research (Z. Xin, 2012).

Antimicrobial Activities

Several studies have explored the antimicrobial properties of pyrrolopyrimidine derivatives. For example, N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydro pyrimidine-5-carboxamide and related compounds have been synthesized and shown to exhibit significant inhibition on bacterial and fungal growth (J. Akbari et al., 2008). Another study synthesized N,7-diaryl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamides, which also demonstrated antimicrobial activity (V. L. Gein et al., 2010).

Crystal Structure and Supramolecular Aggregation

The structural modifications leading to changes in supramolecular aggregation of thiazolo[3, 2-a]pyrimidines have been studied, providing insights into their conformational features. This research is crucial for understanding the molecular interactions and stability of pyrrolopyrimidine derivatives (H. Nagarajaiah & N. Begum, 2014).

Antiviral Activity

Pyrrolopyrimidine derivatives have been investigated for their potential antiviral activities. For example, certain carbamoylpyrrolopyrimidine and pyrazolopyrimidine nucleosides have been synthesized and evaluated, with some showing potent antiviral effects against specific viruses (R. Goebel et al., 1982).

Synthesis and Structure Analysis

The synthesis and structural analysis of pyrrolopyrimidine derivatives are vital for their application in various biological roles. Studies have reported on methods for efficient synthesis and detailed structure characterization of such compounds (Jianchao Liu et al., 2007).

Wirkmechanismus

Target of Action

Pyrimidine derivatives have been reported to exhibit anticancer activity . They are recognized as valuable compounds in the treatment of cancer due to their resemblance in structure with the nucleotide base pair of DNA and RNA .

Mode of Action

Pyrimidine derivatives have been reported to inhibit various kinases . For instance, 2,4-diaminopyrimidines have been reported as potent and selective aurora A kinase inhibitors . The activity of these compounds was tested against various cells, including HeLa, A-549, HCT-8, and Hep-G2 cells .

Biochemical Pathways

Pyrimidine derivatives have been associated with various biological procedures and cancer pathogenesis . They are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids .

Pharmacokinetics

In silico adme prediction of some pyrimidine derivatives has been reported . These predictions can provide insights into the compound’s bioavailability.

Result of Action

Pyrimidine derivatives have been associated with anticancer activity . For instance, a series of 2,4-diaminopyrimidines were reported to exhibit potent activity against various cells, including HeLa, A-549, HCT-8, and Hep-G2 cells .

Action Environment

The therapeutic potential of heterocyclic pyrimidine scaffolds has been recognized , suggesting that these compounds may exhibit stability and efficacy under various conditions.

Eigenschaften

IUPAC Name |

7-(4-chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O/c1-9-7-10(2)20-8-13(11-3-5-12(17)6-4-11)14(15(18)21)16(20)19-9/h3-8H,1-2H3,(H2,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKIMNPXLGKEZCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C(C(=CN12)C3=CC=C(C=C3)Cl)C(=O)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501156554 | |

| Record name | 7-(4-Chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501156554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

120450-23-9 | |

| Record name | 7-(4-Chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120450-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(4-Chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501156554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.